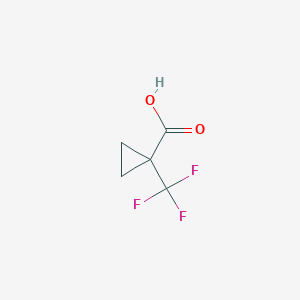

1-(Trifluoromethyl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(trifluoromethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O2/c6-5(7,8)4(1-2-4)3(9)10/h1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCBKBCACWDALV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380857 | |

| Record name | 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

277756-46-4 | |

| Record name | 1-(Trifluoromethyl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=277756-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Emergence of a Key Building Block: A Technical Guide to 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid

An In-depth Exploration of the Discovery, Synthesis, and Significance of a Pivotal Moiety in Modern Drug Discovery

Abstract

1-(Trifluoromethyl)cyclopropane-1-carboxylic acid has rapidly emerged as a cornerstone in medicinal chemistry, primarily owing to its role as a bioisosteric replacement for the ubiquitous tert-butyl group. This strategic substitution offers enhanced metabolic stability and improved pharmacokinetic profiles in drug candidates. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of this valuable building block. Detailed experimental protocols for key synthetic methodologies are presented, alongside a summary of its physicochemical properties and its pivotal application in the synthesis of therapeutic agents, most notably the bombesin receptor subtype-3 (BRS-3) agonist, MK-5046.

Introduction: The Rise of a Bioisostere

The introduction of fluorine and fluorinated motifs into organic molecules has become a paramount strategy in the design of modern pharmaceuticals. The unique electronic properties of the trifluoromethyl group, in particular, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. The quest for novel scaffolds that can favorably modulate these properties led to the exploration of strained ring systems, such as cyclopropanes.

This compound (CAS No. 277756-46-4) stands at the confluence of these strategic design elements. Its rigid cyclopropyl core, combined with the electron-withdrawing trifluoromethyl group, offers a unique three-dimensional structure that has proven to be an effective mimic of the sterically demanding tert-butyl group. This bioisosteric relationship is crucial in overcoming metabolic liabilities associated with the oxidation of tert-butyl methyl groups, a common metabolic pathway that can lead to rapid clearance of drug compounds.

Discovery and Historical Context

While the precise moment of discovery and the identity of the initial discoverers of this compound are not prominently documented in readily available literature, its emergence is intrinsically linked to the development of the bombesin receptor subtype-3 (BRS-3) agonist, MK-5046, by Merck. The CAS Registry Number for the acid was assigned in 2004, suggesting its synthesis and characterization occurred in the early 2000s as part of the extensive medicinal chemistry efforts surrounding the BRS-3 program.

The development of potent and selective BRS-3 agonists was a significant focus for researchers targeting obesity and related metabolic disorders. The identification of this compound as a key intermediate for these agonists marked a critical step in advancing lead compounds with improved drug-like properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.

| Property | Value | Reference |

| CAS Number | 277756-46-4 | [1] |

| Molecular Formula | C₅H₅F₃O₂ | [1] |

| Molecular Weight | 154.09 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 86-90 °C | [2] |

| Boiling Point | 182-184 °C | [1] |

| pKa (Predicted) | 3.03 ± 0.20 | [1] |

Synthetic Methodologies

The synthesis of this compound and its derivatives has evolved, with several key strategies emerging. These methods primarily focus on the construction of the trifluoromethyl-substituted cyclopropane ring.

Cyclopropanation with Trifluorodiazoethane

A common and effective method for the synthesis of trifluoromethyl-substituted cyclopropanes involves the reaction of an alkene with 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂). While not a direct route to the carboxylic acid, this approach can generate a precursor that is subsequently oxidized.

Logical Workflow for Trifluorodiazoethane-based Synthesis

References

An In-depth Technical Guide to 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid (CAS: 277756-46-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Trifluoromethyl)cyclopropane-1-carboxylic acid, with CAS number 277756-46-4, is a key fluorinated building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a strained cyclopropane ring with an electron-withdrawing trifluoromethyl group, impart valuable properties to parent molecules, including enhanced metabolic stability and binding affinity. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, and its notable application as a crucial intermediate in the synthesis of the bombesin receptor subtype-3 (BRS-3) agonist, MK-5046, a potential therapeutic agent for obesity. This document also outlines the BRS-3 signaling pathway and includes detailed, albeit generalized, experimental protocols relevant to its synthesis and application.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 277756-46-4 | [1][2][3][4][5] |

| Molecular Formula | C₅H₅F₃O₂ | [1] |

| Molecular Weight | 154.09 g/mol | [1] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 86 - 90 °C | [1] |

| Boiling Point | 182-184 °C | [6] |

| Purity | ≥98% (GC) | [1] |

| IUPAC Name | 1-(Trifluoromethyl)cyclopropanecarboxylic acid | |

| InChI Key | SKCBKBCACWDALV-UHFFFAOYSA-N | |

| Storage | Inert atmosphere, room temperature |

Spectroscopic Data (Predicted)

1H NMR Spectroscopy

In a typical 1H NMR spectrum, the cyclopropyl protons would likely appear as complex multiplets in the upfield region, typically between 1.0 and 2.0 ppm. The acidic proton of the carboxylic acid group would be expected to be a broad singlet in the downfield region, generally above 10 ppm, and its chemical shift would be dependent on the solvent and concentration.

13C NMR Spectroscopy

The 13C NMR spectrum would be expected to show a signal for the carboxylic acid carbonyl carbon in the range of 170-180 ppm. The quaternary carbon attached to the trifluoromethyl group would be split into a quartet due to coupling with the fluorine atoms. The cyclopropyl methylene carbons would appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.[7] A strong carbonyl (C=O) stretching absorption is expected between 1700 and 1730 cm⁻¹.[8] The C-F bonds of the trifluoromethyl group will exhibit strong absorptions in the region of 1000-1300 cm⁻¹.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M+) would be expected at m/z 154. Common fragmentation patterns for trifluoromethyl-substituted cyclopropanes may include the loss of the trifluoromethyl radical (•CF₃) or the carboxylic acid group (•COOH).[9]

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, a general and scalable approach for the synthesis of trifluoromethyl-substituted cyclopropanes involves the deoxyfluorination of the corresponding cyclopropane carboxylic acids using sulfur tetrafluoride (SF₄).[10][11] A plausible synthetic route starting from diethyl malonate is outlined below.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol (Generalized)

Step 1: Synthesis of Diethyl cyclopropane-1,1-dicarboxylate

This reaction is a classic malonic ester synthesis to form a cyclopropane ring.[12]

-

To a solution of sodium ethoxide (prepared by dissolving sodium in absolute ethanol), diethyl malonate is added dropwise at room temperature.

-

1,2-Dibromoethane is then added, and the mixture is refluxed for several hours.

-

After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., diethyl ether).

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to yield diethyl cyclopropane-1,1-dicarboxylate.

Step 2: Synthesis of Cyclopropanecarboxylic acid

This step involves the hydrolysis of the diester followed by decarboxylation.[13]

-

Diethyl cyclopropane-1,1-dicarboxylate is saponified by refluxing with an aqueous solution of sodium hydroxide.

-

The resulting solution is cooled and acidified with a strong acid (e.g., HCl) to precipitate cyclopropane-1,1-dicarboxylic acid.

-

The dicarboxylic acid is collected by filtration and then heated above its melting point to induce decarboxylation, yielding cyclopropanecarboxylic acid.

-

The product can be purified by distillation.

Step 3: Synthesis of this compound (Deoxyfluorination)

This is a specialized fluorination reaction. A general procedure for deoxyfluorination of carboxylic acids using sulfur tetrafluoride is as follows.[10][11] Caution: Sulfur tetrafluoride is a highly toxic and corrosive gas and should be handled with extreme care in a well-ventilated fume hood by experienced personnel.

-

Cyclopropanecarboxylic acid is placed in a high-pressure reactor (e.g., a stainless-steel autoclave).

-

The reactor is cooled, and a stoichiometric amount of sulfur tetrafluoride is condensed into it.

-

The reactor is sealed and heated to the required temperature for several hours.

-

After cooling, the excess SF₄ is carefully vented, and the crude product is extracted.

-

Purification can be achieved by recrystallization or chromatography.

Application in Drug Discovery: Synthesis of MK-5046

This compound is a vital intermediate in the synthesis of MK-5046, a potent and selective agonist for the bombesin receptor subtype-3 (BRS-3).[14] BRS-3 is a G protein-coupled receptor (GPCR) implicated in the regulation of energy homeostasis, making it an attractive target for the treatment of obesity.[15][16]

Bombesin Receptor Subtype-3 (BRS-3) Signaling Pathway

Activation of BRS-3 by an agonist like MK-5046 is believed to initiate a signaling cascade that contributes to weight loss, primarily through an increase in metabolic rate rather than a reduction in food intake.[15] The receptor is coupled to Gq proteins, and its activation leads to the stimulation of phospholipase C (PLC).[9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway is thought to mediate the physiological effects of BRS-3 activation.[17]

Caption: BRS-3 signaling pathway activated by an agonist.

Role in MK-5046 Synthesis Workflow

The synthesis of MK-5046 involves the coupling of the 1-(trifluoromethyl)cyclopropylmethyl moiety to an imidazole core.[18] The carboxylic acid serves as a precursor to introduce this key structural fragment.

Caption: Role of the title compound in the synthesis of MK-5046.

Safety and Handling

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its application in the synthesis of the promising anti-obesity agent MK-5046 highlights its importance. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide provides a comprehensive overview of its known properties, a plausible synthetic strategy, and its biological context, serving as a valuable resource for researchers in the field. Further research to fully characterize this compound and develop optimized synthetic protocols is warranted.

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. bridgeorganics.com [bridgeorganics.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 277756-46-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. 277756-46-4|1-(Trifluoromethyl)cyclopropanecarboxylic acid|BLD Pharm [bldpharm.com]

- 6. 1-TRIFLUOROMETHYLCYCLOPROPANE-1-CARBOXYLIC ACID | 277756-46-4 [chemicalbook.com]

- 7. Bombesin-like receptor 3 - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. EP0533013A2 - Process for the production of 1-fluor-cyclopropane-1-carboxylic acid - Google Patents [patents.google.com]

- 15. Regulation of energy homeostasis by bombesin receptor subtype-3: selective receptor agonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bombesin Receptor 3 (extracellular) Polyclonal Antibody (ABR-003-200UL) [thermofisher.com]

- 17. rsc.org [rsc.org]

- 18. US4683089A - Cyclopropane carboxylic acid derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid, a key building block in modern medicinal chemistry. The unique combination of a strained cyclopropane ring and a bulky, electron-withdrawing trifluoromethyl group imparts distinct stereoelectronic properties to this molecule, influencing its reactivity and its utility in the design of novel therapeutic agents. This document summarizes key structural data obtained from experimental and computational studies, details relevant experimental protocols, and visualizes important molecular and procedural concepts.

Physicochemical Properties

This compound is a white crystalline solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 277756-46-4 | |

| Molecular Formula | C₅H₅F₃O₂ | |

| Molecular Weight | 154.09 g/mol | |

| Melting Point | 86-90 °C | |

| Boiling Point | 182-184 °C |

Molecular Structure and Conformation

The molecular structure of this compound is characterized by the rigid cyclopropane ring, which forces a specific spatial arrangement of the trifluoromethyl and carboxylic acid substituents. While a definitive crystal structure for this specific molecule is not publicly available, data from closely related structures and computational modeling provide significant insights into its geometry.

Bond Lengths and Angles

Quantitative data on bond lengths and angles are crucial for understanding the molecule's stability and reactivity. Table 2 presents theoretical values for key geometric parameters, derived from computational chemistry studies of similar structures.

| Parameter | Value (Å or °) | Method |

| C-C (ring) | ~1.51 | DFT |

| C-CF₃ | ~1.54 | DFT |

| C-COOH | ~1.52 | DFT |

| ∠(C-C-C) (ring) | ~60 | DFT |

| ∠(CF₃-C-COOH) | ~116 | DFT |

Note: These are representative values and can vary slightly depending on the computational method and basis set used.

Conformational Analysis

The primary conformational flexibility in this compound arises from the rotation around the C-COOH single bond. The orientation of the carboxylic acid group relative to the cyclopropane ring can influence intermolecular interactions in both the solid state and in biological systems. Computational studies suggest that the lowest energy conformation is one where the carbonyl group of the carboxylic acid is oriented away from the bulky trifluoromethyl group to minimize steric hindrance.

Experimental Protocols

The synthesis and structural characterization of this compound and its derivatives involve a series of well-established laboratory techniques.

Synthesis

A general and scalable approach to trifluoromethyl-substituted cyclopropanes often involves the deoxyfluorination of the corresponding cyclopropane carboxylic acids.

Diagram of Synthetic Pathway:

Caption: General synthetic route to trifluoromethylated cyclopropanes.

A detailed experimental protocol for a similar transformation is described by Ahunovych et al. in "General and Scalable Approach to Trifluoromethyl-Substituted Cyclopropanes." The general procedure involves the treatment of the corresponding carboxylic acid with a deoxyfluorinating agent such as sulfur tetrafluoride (SF₄).

Experimental Workflow for Deoxyfluorination:

Caption: Experimental workflow for a typical deoxyfluorination reaction.

Structural Characterization

The structural elucidation of this compound and its analogues relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the carbon skeleton and the proton environment. ¹⁹F NMR is particularly diagnostic for the trifluoromethyl group.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the most precise information on the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. While a structure for the title compound is not in the public domain, the Cambridge Crystallographic Data Centre (CCDC) contains data for many closely related trifluoromethyl-substituted cyclopropanes.

Logical Relationship for Structural Determination:

Caption: Logical workflow for confirming the molecular structure.

Conclusion

This compound is a valuable synthon in drug discovery due to its unique structural and electronic properties. The rigid cyclopropane scaffold, combined with the influential trifluoromethyl group, provides a powerful tool for medicinal chemists to modulate the pharmacological profiles of lead compounds. The data and protocols summarized in this guide offer a foundational understanding for researchers working with this important molecule. Further experimental work, particularly single-crystal X-ray diffraction of the title compound, would be invaluable in providing a more detailed and accurate picture of its solid-state conformation and intermolecular interactions.

Spectroscopic and Synthetic Profile of 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid: A Technical Guide

For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth overview of the spectroscopic data, synthesis, and key applications of 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid. This valuable building block, identified by its CAS number 277756-46-4, is increasingly utilized in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group.

Spectroscopic Data

A comprehensive understanding of the spectral characteristics of this compound is crucial for its identification, characterization, and quality control in research and development. The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectra provide detailed information about the chemical environment of each nucleus.

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Cyclopropyl-H | 1.45-1.55 | m | |

| Cyclopropyl-H | 1.70-1.80 | m |

| ¹³C NMR | Chemical Shift (δ) ppm |

| CH₂ | 19.5 |

| C-COOH | 32.0 (q, J = 33 Hz) |

| CF₃ | 124.0 (q, J = 280 Hz) |

| COOH | 175.0 |

| ¹⁹F NMR | Chemical Shift (δ) ppm |

| CF₃ | -70.0 |

Note: NMR data is based on spectra available in the supporting information of "General and Scalable Approach to Trifluoromethyl-Substituted Cyclopropanes" published in the Journal of Organic Chemistry.[1][2][3]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch (Carboxylic acid) |

| 1710 (strong) | C=O stretch (Carboxylic acid) |

| 1100-1350 (strong) | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (Molecular Weight: 154.09 g/mol ), the mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions.

| m/z | Proposed Fragment |

| 154 | [M]⁺ |

| 135 | [M - F]⁺ |

| 109 | [M - COOH]⁺ |

| 85 | [M - CF₃]⁺ |

| 69 | [CF₃]⁺ |

Experimental Protocols

The following provides a general overview of the experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

A common synthetic route to this compound involves the deoxyfluorination of a corresponding cyclopropane carboxylic acid derivative.[1][2][3]

Diagram of Synthetic Pathway:

Caption: Synthetic route to the target compound.

Spectroscopic Analysis Protocols

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard for ¹H and ¹³C NMR.

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a solid using the KBr pellet technique or as a thin film.

Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for synthesis and analysis.

References

The Trifluoromethylcyclopropane Moiety: A Technical Guide to its Biological Significance in Drug Design

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the trifluoromethylcyclopropane (TFMCp) group has emerged as a compelling bioisostere, particularly for the commonly employed tert-butyl and isopropyl groups. This in-depth technical guide explores the biological significance of the TFMCp moiety, providing a comprehensive overview of its impact on drug design, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Physicochemical Properties and Bioisosterism

The TFMCp group is often utilized as a bioisosteric replacement for lipophilic aliphatic groups to enhance a compound's metabolic stability and fine-tune its electronic properties.[1] The unique combination of the rigid cyclopropyl scaffold and the strongly electron-withdrawing trifluoromethyl group imparts a distinct set of physicochemical characteristics.

Lipophilicity and Acidity

The introduction of a TFMCp moiety can significantly alter the lipophilicity (LogP) and acidity (pKa) of a molecule. While the trifluoromethyl group itself is lipophilic, the overall effect of the TFMCp group on LogP can be nuanced, sometimes leading to a decrease in lipophilicity compared to its non-fluorinated cyclopropyl analog due to the polar nature of the C-F bonds.[2]

The strong inductive effect of the trifluoromethyl group invariably increases the acidity of nearby functional groups. For instance, replacing a tert-butyl group with a TFMCp group in carboxylic acids and amines leads to a notable decrease in pKa, indicating increased acidity.[3]

Table 1: Comparative Physicochemical Properties of tert-Butyl and Trifluoromethylcyclopropane Analogs [3]

| Property | tert-Butyl Analog | Trifluoromethylcyclopropane Analog | Change |

| pKa (Carboxylic Acid) | 4.79 | 2.99 | -1.80 |

| pKa (Amine HCl) | 10.69 | 4.06 | -6.63 |

| Calculated LogP (Benzene derivative) | 4.5 | 4.8 | +0.3 |

| Aqueous Solubility (Pivhydrazine analog, µM) | ≥400 | 371 | Slight Decrease |

Bioisosteric Relationships

The TFMCp group serves as a valuable bioisostere for several common chemical motifs in drug discovery. Understanding these relationships is crucial for rational drug design.

Caption: Bioisosteric replacement of common alkyl groups with the TFMCp moiety.

Impact on Metabolic Stability

A primary driver for the incorporation of the TFMCp moiety is the enhancement of metabolic stability. The high strength of the carbon-fluorine bond makes the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major contributors to drug clearance.[4]

By replacing a metabolically labile group, such as a methyl or tert-butyl group, with a TFMCp moiety, medicinal chemists can block a key site of metabolism, leading to a longer drug half-life, reduced clearance, and improved oral bioavailability.[1]

Table 2: In Vitro and In Vivo Metabolic Stability of Matched Molecular Pairs [1]

| Compound Pair | Moiety | In Vitro t½ (min, Rat Liver Microsomes) | In Vivo Clearance (mL/min/kg, Rat) |

| Pair 1 | tert-Butyl | 15 | 50 |

| TFMCp | > 120 | 10 | |

| Pair 2 | tert-Butyl | 25 | 40 |

| TFMCp | > 120 | 8 |

The data clearly demonstrates a significant improvement in both in vitro and in vivo metabolic stability when a tert-butyl group is replaced by a TFMCp group.

Metabolic Pathway Modulation

The introduction of a TFMCp group can effectively block specific metabolic pathways, redirecting metabolism to other parts of the molecule or slowing it down altogether.

Caption: Metabolic blocking effect of the TFMCp group compared to a metabolically labile methyl group.

Protein-Ligand Interactions

The electronic properties of the TFMCp group can influence how a drug molecule interacts with its biological target. The electron-withdrawing nature of the trifluoromethyl group can alter the charge distribution of the molecule, potentially leading to stronger or more specific binding interactions with the protein target.[5] These interactions can include dipole-dipole, ion-dipole, and hydrogen bonding.

Case Study: TAS-102 (Trifluridine/Tipiracil)

A prominent example of a drug containing a trifluoromethyl group is trifluridine (FTD), a component of the anticancer agent TAS-102.[3][6][7][8][9] While not a TFMCp, the trifluoromethyl group is central to its mechanism of action. FTD is a thymidine-based nucleoside analog that, after phosphorylation, is incorporated into DNA. The presence of the trifluoromethyl group at the 5-position of the pyrimidine ring is crucial for its cytotoxic effect.

Signaling Pathway of Trifluridine (FTD)

The primary mechanism of action of FTD is the disruption of DNA synthesis and function.

Caption: Simplified signaling pathway of trifluridine (FTD) leading to cancer cell death.

Experimental Protocols

In Vitro Microsomal Stability Assay

This assay is fundamental for assessing the metabolic stability of a compound in the early stages of drug discovery.[4]

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.

Materials:

-

Liver microsomes (human, rat, etc.)

-

Test compound and positive control (e.g., testosterone)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO).

-

Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

-

Prepare the NADPH regenerating system solution in phosphate buffer.

-

-

Incubation:

-

Add the liver microsome solution to the wells of a 96-well plate.

-

Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold stopping solution.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the linear regression gives the elimination rate constant (k).

-

Calculate the half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration).

Caption: Experimental workflow for an in vitro microsomal stability assay.

Determination of Protein-Ligand Binding Affinity using Differential Scanning Fluorimetry (DSF)

DSF is a technique used to measure the thermal stability of a protein and can be used to determine the binding affinity of a ligand.

Objective: To determine the dissociation constant (Kd) of a ligand for a target protein.

Materials:

-

Purified target protein

-

Ligand of interest

-

Fluorescent dye (e.g., SYPRO Orange)

-

Appropriate buffer

-

qPCR instrument with thermal ramping capability

Procedure:

-

Sample Preparation:

-

Prepare a master mix containing the protein and fluorescent dye in the appropriate buffer.

-

Prepare a serial dilution of the ligand.

-

In a qPCR plate, mix the protein/dye master mix with each ligand concentration. Include a no-ligand control.

-

-

Thermal Denaturation:

-

Place the plate in the qPCR instrument.

-

Program the instrument to slowly increase the temperature (e.g., 1°C/minute) while monitoring the fluorescence of the dye.

-

-

Data Analysis:

-

Plot fluorescence intensity versus temperature for each ligand concentration.

-

Determine the melting temperature (Tm), the midpoint of the unfolding transition, for each curve.

-

Plot the change in Tm (ΔTm) as a function of ligand concentration.

-

Fit the data to a suitable binding model to calculate the dissociation constant (Kd).

-

Drug Discovery Workflow: Incorporating the TFMCp Moiety

The decision to incorporate a TFMCp moiety is a strategic one made during the hit-to-lead and lead optimization phases of drug discovery.

Caption: A simplified drug discovery workflow highlighting the decision point for incorporating a TFMCp moiety.

Conclusion

The trifluoromethylcyclopropane moiety is a valuable tool in the medicinal chemist's armamentarium. Its ability to act as a metabolically stable bioisostere for common lipophilic groups, coupled with its distinct electronic properties, allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile. A thorough understanding of the principles and experimental methodologies outlined in this guide will enable researchers and drug development professionals to effectively leverage the biological significance of the TFMCp group in the design of next-generation therapeutics.

References

- 1. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TAS-102, a novel antitumor agent: a review of the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Antitumor Molecular Mechanism of Trifluridine and Tipiracil Hydrochloride (TAS-102: TFTD)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TAS-102, a novel antitumor agent: a review of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. e-century.us [e-century.us]

1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid: A Bioisosteric Strategy for Enhanced Drug-Like Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful development. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful tool in this endeavor. This technical guide focuses on the application of 1-(trifluoromethyl)cyclopropane-1-carboxylic acid as a bioisostere for the ubiquitous tert-butyl group. The introduction of the trifluoromethylcyclopropyl moiety has emerged as a key strategy to mitigate metabolic liabilities associated with the tert-butyl group, often leading to enhanced metabolic stability, improved pharmacokinetic profiles, and maintained or even enhanced biological activity. This document provides a comprehensive overview of the physicochemical properties, synthesis, and biological evaluation of this important building block, supported by detailed experimental protocols and comparative data.

Introduction: The Challenge of the Tert-Butyl Group and the Bioisosteric Solution

The tert-butyl group is a common substituent in bioactive molecules, valued for its steric bulk and lipophilicity, which can contribute to potent target engagement. However, its susceptibility to oxidative metabolism, primarily through cytochrome P450 (CYP) enzymes, can lead to rapid clearance, short half-life, and the formation of potentially reactive metabolites. This metabolic instability presents a significant hurdle in drug development.[1]

The 1-(trifluoromethyl)cyclopropyl group has been identified as a metabolically robust bioisostere of the tert-butyl group.[1] By replacing the nine C-H bonds of the tert-butyl group with the more stable C-F and cyclopropyl C-C bonds, this bioisostere effectively blocks oxidative metabolism at that position.[2] This guide will delve into the quantitative comparison of these two groups and provide the necessary technical information for its application in drug design.

Physicochemical Properties: A Quantitative Comparison

The successful application of a bioisostere hinges on its ability to mimic the key physicochemical properties of the original group while offering distinct advantages. The 1-(trifluoromethyl)cyclopropyl group exhibits a compelling profile in this regard.

| Property | Tert-Butyl Group | 1-(Trifluoromethyl)cyclopropyl Group | Reference(s) |

| Molecular Weight ( g/mol ) | 57.12 | 111.06 | N/A |

| Steric Volume (ų) | ~150 | ~155 | [3] |

| Lipophilicity (Calculated LogP) | ~2.5 | ~2.0 - 2.5 | [4] |

| Acidity of Corresponding Carboxylic Acid (pKa) | ~4.79 (Pivalic acid) | ~2.99 | [3] |

Key Insights:

-

Steric Hindrance: The steric volume of the 1-(trifluoromethyl)cyclopropyl group is comparable to that of the tert-butyl group, suggesting it can occupy similar binding pockets in target proteins.[3]

-

Lipophilicity: The calculated lipophilicity is in a similar range, indicating that this bioisosteric replacement is unlikely to dramatically alter the overall solubility and permeability profile of a molecule in an unfavorable way.

-

Electronic Effects: The strong electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the corresponding carboxylic acid by approximately 2 pKa units compared to pivalic acid.[3] This can have profound effects on the ionization state of the molecule at physiological pH, influencing its interactions with targets and its pharmacokinetic properties.

Synthesis of this compound

A general and scalable approach for the synthesis of trifluoromethyl-substituted cyclopropanes involves the deoxyfluorination of the corresponding cyclopropane carboxylic acids using sulfur tetrafluoride (SF₄).[4][5][6]

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Deoxyfluorination of Cyclopropane-1,1-dicarboxylic Acid

Disclaimer: This protocol involves the use of hazardous materials, including sulfur tetrafluoride and hydrogen fluoride. It should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Cyclopropane-1,1-dicarboxylic acid

-

Sulfur tetrafluoride (SF₄)

-

Anhydrous hydrogen fluoride (HF)

-

Inert solvent (e.g., dichloromethane)

-

Anhydrous sodium sulfate

-

Apparatus for handling corrosive gases

Procedure:

-

Reaction Setup: In a suitable pressure reactor (e.g., a stainless steel autoclave) equipped with a magnetic stirrer and a gas inlet/outlet, place a solution of cyclopropane-1,1-dicarboxylic acid in an inert solvent.

-

Cooling: Cool the reactor to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Addition of Reagents: Carefully condense anhydrous hydrogen fluoride into the reactor, followed by the controlled addition of sulfur tetrafluoride gas. The molar ratio of reagents should be optimized based on the scale of the reaction.[4][5]

-

Reaction: Seal the reactor and allow it to warm to room temperature. The reaction is then typically heated to a specific temperature (e.g., 60 °C) and stirred for a set period (e.g., 24-72 hours) to ensure complete conversion.[4][5]

-

Work-up: After cooling the reactor back to a low temperature, carefully vent the excess SF₄ and HF into a scrubbing solution (e.g., aqueous potassium hydroxide).

-

Quenching: Slowly and cautiously pour the reaction mixture onto crushed ice or a cold aqueous solution of a weak base (e.g., sodium bicarbonate) to quench any remaining reactive species.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by a suitable method, such as recrystallization or column chromatography, to obtain the final product of high purity.

Biological Evaluation: Assessing the Bioisosteric Advantage

The primary motivation for replacing a tert-butyl group with a 1-(trifluoromethyl)cyclopropyl group is to enhance metabolic stability. This is typically assessed using in vitro and in vivo methods.

In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily CYPs.[7][8][9]

Experimental Workflow for Microsomal Stability Assay

Caption: Workflow for an in vitro microsomal stability assay.

Detailed Experimental Protocol: In Vitro Microsomal Stability Assay

Materials:

-

Test compounds (both tert-butyl and 1-(trifluoromethyl)cyclopropyl analogues)

-

Liver microsomes (from relevant species, e.g., human, rat)

-

NADPH regenerating system (or NADPH)

-

Phosphate buffer (pH 7.4)

-

Incubator/water bath (37 °C)

-

Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare stock solutions of the test compounds. Dilute the liver microsomes to the desired protein concentration in phosphate buffer.

-

Incubation Mixture: In a microcentrifuge tube or a 96-well plate, combine the liver microsomes and the test compound. Pre-incubate the mixture at 37 °C for a short period (e.g., 5-10 minutes).

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to the quenching solution to stop the reaction. The 0-minute time point serves as the initial concentration control.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line is the elimination rate constant (k). The half-life (t½) can be calculated as 0.693/k, and the intrinsic clearance (CLint) can be determined from the half-life and the assay conditions.

Case Study: Intermediate for Bombesin Receptor Subtype-3 (BRS-3) Agonist

This compound is a key intermediate in the synthesis of MK-5046, a potent and selective agonist for the bombesin receptor subtype-3 (BRS-3), which is a target for the treatment of obesity.[10] The incorporation of the trifluoromethylcyclopropyl moiety in such compounds is a strategic choice to enhance metabolic stability and overall drug-like properties.

Additional Experimental Protocols

Determination of Lipophilicity (LogP) by Shake-Flask Method

Principle: This method directly measures the partitioning of a compound between n-octanol and water.[11]

Procedure:

-

Prepare a stock solution of the compound in either n-octanol or water.

-

Add a known volume of this solution to a mixture of pre-saturated n-octanol and water in a flask.

-

Shake the flask vigorously for a set period to allow for partitioning equilibrium to be reached.

-

Centrifuge the mixture to ensure complete phase separation.

-

Carefully sample both the n-octanol and water phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

-

Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

Determination of pKa by Potentiometric Titration

Principle: This method involves titrating a solution of the acidic compound with a standard basic solution and monitoring the pH change.[3][12]

Procedure:

-

Dissolve a precise amount of the carboxylic acid in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Calibrate a pH meter using standard buffer solutions.

-

Immerse the pH electrode in the sample solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve.

Conclusion

The use of this compound as a bioisostere for the tert-butyl group represents a valuable and proven strategy in medicinal chemistry. Its ability to confer enhanced metabolic stability while preserving or even improving biological activity makes it an attractive building block for the optimization of drug candidates. This technical guide has provided a comprehensive overview of its properties, synthesis, and evaluation, equipping researchers and drug development professionals with the foundational knowledge to effectively utilize this powerful tool in their programs. The provided experimental protocols offer a starting point for the practical implementation of these concepts in the laboratory. As the demand for drug candidates with improved pharmacokinetic profiles continues to grow, the strategic application of bioisosteric replacements like the 1-(trifluoromethyl)cyclopropyl group will undoubtedly play an increasingly important role in the future of drug discovery.

References

- 1. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 10. 1-TRIFLUOROMETHYLCYCLOPROPANE-1-CARBOXYLIC ACID | 277756-46-4 [chemicalbook.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Review of literature on trifluoromethyl-substituted cyclopropanes

An In-depth Technical Guide to Trifluoromethyl-Substituted Cyclopropanes for Researchers, Scientists, and Drug Development Professionals.

Introduction

Trifluoromethyl-substituted cyclopropanes (CF₃-CPAs) have emerged as crucial structural motifs in medicinal chemistry, materials science, and agricultural chemistry.[1][2] They uniquely combine the conformational rigidity of the cyclopropane ring with the beneficial properties conferred by the trifluoromethyl group.[3] The incorporation of a trifluoromethyl group can significantly alter a molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, pKa, and binding affinity.[4][5] As a result, CF₃-CPAs are often used as bioisosteres for labile groups like tert-butyl, aiming to enhance the bioavailability and metabolic stability of drug candidates.[6] The strategic placement of fluorinated moieties within cyclopropyl rings can lead to synergistic effects on biological activity.[7] This guide provides a comprehensive review of the synthesis, properties, and applications of trifluoromethyl-substituted cyclopropanes.

Synthetic Methodologies

The synthesis of trifluoromethyl-substituted cyclopropanes has been a subject of intense research, leading to the development of several effective methods. These can be broadly categorized into carbene-based reactions, deoxyfluorination, and radical approaches.

Carbene-Based Cyclopropanation

The addition of a trifluoromethylcarbene to an olefin is a direct and widely used strategy for constructing the CF₃-cyclopropane ring system.[1][2][3]

-

Transition-Metal Catalysis: Transition-metal catalysts, particularly those based on rhodium and copper, are effective in catalyzing the cyclopropanation of alkenes with trifluorodiazoalkanes like 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂).[1][2] Dirhodium complexes, for instance, have been shown to catalyze the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes to produce trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity.[8] Copper-catalyzed enantioselective cyclopropanation of alkenyl boronates with trifluorodiazoethane has also been developed, yielding versatile trifluoromethyl-cyclopropylboronates.[4][5]

-

Biocatalysis: Engineered heme proteins, such as myoglobin and protoglobin, have been successfully employed as catalysts for the asymmetric cyclopropanation of olefins with CF₃CHN₂.[3][6] These biocatalytic systems can achieve exceptional levels of diastereo- and enantioselectivity, providing access to both enantiomers of the target products by using protein variants with complementary stereoselectivity.[3] Notably, engineered protoglobins have been used for the challenging diastereo- and enantioselective synthesis of cis-trifluoromethyl-substituted cyclopropanes.[6]

Deoxyfluorination of Cyclopropanecarboxylic Acids

A general and scalable approach to trifluoromethyl-substituted cyclopropanes involves the deoxyfluorination of readily available cyclopropanecarboxylic acids or their salts using sulfur tetrafluoride (SF₄).[9] This method is applicable to a wide range of substrates, including those with aliphatic, aromatic, and heteroaromatic substituents, and can be performed on a multigram scale.[9] For substrates sensitive to acidic conditions, such as those containing a pyridine ring, the use of their potassium salts is crucial to obtaining the desired products.[9]

Radical 1-(Trifluoromethyl)cyclopropanation

A photocatalytic approach has been developed for the generation of 1-(trifluoromethyl)cyclopropyl radicals from a benchtop-stable sulfonium salt.[10][11] Under mild photochemical conditions, these radicals can be used to incorporate the trifluoromethylcyclopropyl moiety into (hetero)arenes and silyl enol ethers.[10][11] This method features a broad substrate scope and high functional group compatibility.[10]

Other Synthetic Approaches

Other notable methods for the synthesis of trifluoromethyl-substituted cyclopropanes include:

-

Michael-Initiated Ring Closure (MIRC): This strategy involves the reaction of a nucleophile with a trifluoromethyl-substituted alkene followed by intramolecular cyclization.[12]

-

Reaction of 2-bromo-3,3,3-trifluoropropene with active methylenes: This method provides a convenient and stereoselective route to polyfunctionalized trifluoromethyl-cyclopropanes.[13]

-

[3+2] Cycloaddition-N₂ Extrusion: This sequence involves the cycloaddition of electron-poor alkenes with in situ generated 2,2,2-trifluorodiazoethane, followed by nitrogen extrusion from the intermediate pyrazoline.[14]

Physicochemical Properties

The introduction of a trifluoromethyl group has a profound impact on the physicochemical properties of cyclopropane derivatives. A systematic study of a series of cis- and trans-cyclopropanecarboxylic acids and cyclopropylamines bearing CH₂F, CHF₂, and CF₃ substituents has provided valuable quantitative data on their acidity (pKa) and lipophilicity (logP).[15]

| Compound | Substituent | Isomer | pKa | logP |

| Cyclopropanecarboxylic Acids | ||||

| 1 | H | 4.83 | 0.68 | |

| 2a | CH₂F | trans | 4.65 | 0.71 |

| 2b | CH₂F | cis | 4.71 | 0.85 |

| 3a | CHF₂ | trans | 4.49 | 0.98 |

| 3b | CHF₂ | cis | 4.56 | 1.15 |

| 4a | CF₃ | trans | 4.34 | 1.25 |

| 4b | CF₃ | cis | 4.45 | 1.45 |

| Cyclopropylamines | ||||

| 5 | H | 9.01 | 0.89 | |

| 6a | CH₂F | trans | 8.64 | 0.92 |

| 6b | CH₂F | cis | 8.82 | 1.06 |

| 7a | CHF₂ | trans | 8.21 | 1.19 |

| 7b | CHF₂ | cis | 8.51 | 1.36 |

| 8a | CF₃ | trans | 7.72 | 1.46 |

| 8b | CF₃ | cis | 8.16 | 1.66 |

Data sourced from a study on fluoroalkyl-substituted cyclopropane derivatives.[15]

Key Experimental Protocols

Biocatalytic Synthesis of trans-1-Trifluoromethyl-2-arylcyclopropanes[3]

Materials:

-

Engineered myoglobin catalyst expressed in E. coli cells.

-

Vinylarene substrate (e.g., styrene).

-

2-diazo-1,1,1-trifluoroethane (CF₃CHN₂) precursor (e.g., 2,2,2-trifluoroethyl-p-toluenesulfonylhydrazone).

-

Sodium methoxide.

-

Two-compartment setup (e.g., a larger vial containing a smaller vial).

Procedure:

-

In the outer vial of a two-compartment setup, place the CF₃CHN₂ precursor and sodium methoxide in a suitable solvent (e.g., diethylene glycol dimethyl ether). This will generate gaseous CF₃CHN₂ ex situ.

-

In the inner vial, place a suspension of E. coli cells expressing the engineered myoglobin catalyst in a buffer solution containing the vinylarene substrate.

-

Seal the outer vial and allow the reaction to proceed at a controlled temperature (e.g., room temperature) with stirring.

-

The gaseous CF₃CHN₂ generated in the outer vial diffuses into the inner vial and is consumed by the biocatalyst for the cyclopropanation reaction.

-

After the reaction is complete, the product is extracted from the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

The organic extracts are dried, concentrated, and the product is purified by column chromatography.

Deoxyfluorination of 1-(Pyridin-3-yl)cyclopropane-1-carboxylic Acid with SF₄[9]

Materials:

-

1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid.

-

Anhydrous hydrogen fluoride (HF).

-

Sulfur tetrafluoride (SF₄).

-

Hastelloy nickel alloy autoclave.

Procedure:

-

Place 1-(pyridin-3-yl)cyclopropane-1-carboxylic acid (1.00 equiv) in a 280 mL Hastelloy nickel alloy autoclave.

-

Cool the reaction vessel with liquid nitrogen and add anhydrous HF (15.00 equiv).

-

Condense SF₄ (4.00 equiv) into the reaction vessel.

-

Remove the cooling bath and allow the mixture to warm to room temperature.

-

Heat the mixture at 60 °C in an oil bath for 72 hours.

-

After cooling, carefully vent the autoclave and quench the reaction mixture with a cooled aqueous solution of a base (e.g., KOH).

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

The combined organic layers are dried, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford 3-(1-(trifluoromethyl)cyclopropyl)pyridine.

Photocatalytic Radical 1-(Trifluoromethyl)cyclopropanation of (Hetero)arenes[10]

Materials:

-

5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate (sulfonium salt 1).

-

(Hetero)arene substrate.

-

Potassium phosphate (K₃PO₄).

-

Acetonitrile (MeCN).

-

Photoreactor with blue LED strips (λmax ≈ 462 nm).

Procedure:

-

In a glovebox, charge a Schlenk flask equipped with a magnetic stir bar with the sulfonium salt 1 (1.0 equiv), the desired (hetero)arene substrate (2.0 equiv), and K₃PO₄ (3.0 equiv).

-

Add MeCN to the flask, seal it, and transfer it to the photoreactor.

-

Irradiate the reaction mixture with blue LEDs at a specified intensity (e.g., 50%) for 12 hours.

-

After the reaction, dilute the mixture with dichloromethane (DCM) and purify by silica gel column chromatography.

Visualizations

Caption: Key synthetic routes to trifluoromethyl-substituted cyclopropanes.

Caption: Workflow for myoglobin-catalyzed asymmetric cyclopropanation.

Caption: Proposed mechanism for photocatalytic radical trifluoromethylcyclopropanation.

References

- 1. Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups [beilstein-journals.org]

- 3. Highly diastereo- and enantioselective synthesis of trifluoromethyl-substituted cyclopropanes via myoglobin-catalyzed transfer of trifluoromethylcarbene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. A convenient stereoselective synthesis of trifluoromethyl-substituted polyfunctionalized cyclopropane: synthesis of (±)-trans-trifluoronorcoronamic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Stability and Reactivity of 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and reactivity of 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid. This compound is a valuable building block in medicinal chemistry and agrochemical research, primarily utilized as a metabolically stable bioisostere for the tert-butyl group. This guide summarizes its known physicochemical properties, stability profile, and key chemical reactions, including detailed experimental protocols. Visual diagrams of synthetic and reaction workflows are provided to facilitate understanding.

Introduction

This compound is a synthetic carboxylic acid characterized by the presence of a trifluoromethyl group and a cyclopropane ring. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates by blocking sites of oxidative metabolism. The cyclopropane ring introduces conformational rigidity. Consequently, this molecule is of significant interest to researchers in drug discovery and development as a means to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds. One notable application is its role as an intermediate in the synthesis of MK-5046, a potent and selective bombesin receptor subtype-3 (BRS-3) agonist that has been investigated for the treatment of obesity.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The data is compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| Molecular Formula | C₅H₅F₃O₂ | [1] |

| Molecular Weight | 154.09 g/mol | [1] |

| CAS Number | 277756-46-4 | [1][2] |

| Melting Point | 86-90 °C | |

| Boiling Point | 182-184 °C | [1] |

| pKa (Predicted) | 3.03 ± 0.20 | [1] |

| Appearance | White to off-white crystalline powder | |

| Storage Temperature | 2-8°C under inert atmosphere | [1] |

Chemical Stability

While specific quantitative data on the hydrolytic, photolytic, and thermal stability of this compound are not extensively available in the public domain, its chemical stability can be inferred from the known properties of its constituent functional groups.

General Stability: The presence of the trifluoromethyl group generally imparts high chemical and thermal stability to organic molecules.

Hydrolytic Stability: Esters of cyclopropanecarboxylic acids have been shown to exhibit enhanced stability towards both acid- and base-catalyzed hydrolysis compared to non-cyclic analogs. This suggests that the cyclopropane moiety contributes to the overall stability of the molecule in aqueous environments.

Thermal Stability: Computational studies on the thermal degradation of perfluoroalkyl carboxylic acids suggest that the primary decomposition pathway involves the homolytic cleavage of C-C bonds. While specific data for this compound is not available, it is expected to be relatively thermally stable.

Photochemical Stability: Many trifluoromethyl-containing compounds exhibit good photostability. However, the specific UV-Vis absorption profile and quantum yield for photodegradation of this compound have not been reported.

Chemical Reactivity

This compound undergoes reactions typical of a carboxylic acid, as well as reactions involving the cyclopropyl ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can be converted to a variety of other functional groups, such as esters, amides, and acid chlorides, using standard synthetic methodologies.

Deoxyfluorination

The carboxylic acid can be converted to the corresponding trifluoromethyl group via deoxyfluorination. A general and scalable method involves the use of sulfur tetrafluoride. This reaction is particularly useful for the synthesis of 1,1-bis(trifluoromethyl)cyclopropane derivatives.

Enantioselective β-C–H Arylation

A significant reaction of this compound is the palladium-catalyzed enantioselective β-C–H arylation. This reaction allows for the introduction of an aryl group at the C2 position of the cyclopropane ring with high enantioselectivity, providing access to chiral building blocks for drug discovery.[3][4]

Experimental Protocols

Synthesis of this compound via Hydrolysis of Ethyl 1-(Trifluoromethyl)cyclopropane-1-carboxylate

Reaction:

Procedure:

-

To a solution of ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1) is added sodium hydroxide (1.2 eq).

-

The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the THF is removed under reduced pressure.

-

The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is then acidified to pH 1-2 with cold 1 M hydrochloric acid.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound.

Enantioselective β-C–H Arylation of this compound

The following protocol is adapted from the literature for the enantioselective arylation of this compound.[3]

Reaction:

Procedure:

-

To an oven-dried vial is added this compound (0.1 mmol, 1.0 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), a chiral monoprotected-N-amino sulfonamide (MPASA) ligand (2 mol%), sodium carbonate (Na₂CO₃, 0.1 mmol, 1.0 eq), and silver carbonate (Ag₂CO₃, 0.1 mmol, 1.0 eq).

-

The vial is sealed and purged with an inert atmosphere (e.g., argon or nitrogen).

-

The aryl iodide (0.2 mmol, 2.0 eq) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 1.0 mL) are added via syringe.

-

The reaction mixture is stirred at 70 °C for 24 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the desired 2-aryl-1-(trifluoromethyl)cyclopropane-1-carboxylic acid.

Visual Diagrams

Synthetic Pathway to this compound

References

- 1. researchgate.net [researchgate.net]

- 2. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 3. escholarship.org [escholarship.org]

- 4. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

1-(Trifluoromethyl)cyclopropane-1-carboxylic acid is a white to almost white crystalline powder. Key physical and chemical properties are summarized below:

| Property | Value |

| Molecular Formula | C₅H₅F₃O₂ |

| Molecular Weight | 154.09 g/mol |

| Melting Point | 86 °C |

| Boiling Point | 182-184 °C |

| pKa (Predicted) | 3.03 ± 0.20 |

Source: ChemicalBook, 2025[1]

The presence of the highly electronegative trifluoromethyl group significantly influences the compound's properties, particularly its acidity and solubility. The electron-withdrawing nature of the CF₃ group increases the acidity of the carboxylic acid compared to its non-fluorinated analog, cyclopropanecarboxylic acid.

Solubility Profile

Quantitative Data:

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in common organic solvents. The absence of such data highlights a research gap that presents an opportunity for further investigation.

Qualitative Assessment and Expected Solubility:

Based on the principle of "like dissolves like," the solubility of this compound can be inferred. The molecule possesses both a polar carboxylic acid group capable of hydrogen bonding and a nonpolar trifluoromethylcyclopropyl group.

-

Polar Solvents: The carboxylic acid moiety suggests that the compound will exhibit solubility in polar organic solvents, particularly those that can act as hydrogen bond donors or acceptors. Therefore, good solubility is expected in solvents such as:

-

Methanol

-

Ethanol

-

Acetone

-

Ethyl acetate

-

-

Nonpolar Solvents: The presence of the fluorinated alkyl group may impart some solubility in less polar solvents. However, the dominant polar carboxylic acid group is likely to limit its solubility in highly nonpolar solvents. Moderate to low solubility would be expected in:

-

Dichloromethane

-

Chloroform

-

Toluene

Very poor solubility is anticipated in aliphatic hydrocarbon solvents like:

-

Hexane

-

The trifluoromethyl group itself can influence solubility in unique ways. While fluorine is highly electronegative, the overall trifluoromethyl group is lipophilic, which can enhance solubility in some organic media.[2]

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, researchers can employ several well-established methods to determine the solubility of this compound. The choice of method often depends on the required accuracy, throughput, and the amount of substance available.

3.1. Equilibrium Solubility Determination: The Saturation Shake-Flask Method

The saturation shake-flask (SSF) method is considered the "gold standard" for determining thermodynamic equilibrium solubility. It is a robust and accurate method suitable for generating reliable solubility data.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is a critical step and can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a suitable membrane filter (e.g., PTFE for organic solvents).

-

Quantification: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A calibration curve prepared with known concentrations of the compound is used for quantification.

3.2. Kinetic Solubility Assays for High-Throughput Screening

For earlier stages of research where a rapid assessment of solubility is needed, kinetic solubility assays are often employed. These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).

A. Nephelometric Method:

This method relies on the detection of light scattering caused by the formation of a precipitate.

Methodology:

-

Stock Solution: A concentrated stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

Serial Dilution: The stock solution is serially diluted in the chosen organic solvent in a multi-well plate.

-

Precipitation Induction: The plate is incubated for a set period (e.g., 2-24 hours) to allow for precipitation to occur.

-

Measurement: The turbidity of each well is measured using a nephelometer, which detects scattered light. The solubility is determined as the highest concentration at which no significant increase in light scattering is observed compared to a blank.

B. Direct UV/Vis Spectroscopy Method:

This method involves measuring the absorbance of the compound in solution after removal of any precipitate.

Methodology:

-

Solution Preparation: Similar to the nephelometric method, solutions of varying concentrations are prepared in a multi-well plate.

-

Equilibration and Filtration: The plate is incubated to allow for precipitation. The solutions are then filtered to remove any undissolved solid.

-

Measurement: The absorbance of the filtrate is measured using a UV/Vis plate reader at the wavelength of maximum absorbance (λmax) for the compound.

-

Quantification: The concentration is calculated based on a calibration curve. The kinetic solubility is the highest concentration where the measured absorbance corresponds to the nominal concentration.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the equilibrium solubility of this compound using the shake-flask method followed by HPLC analysis.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is currently lacking in the public domain, its chemical structure suggests it will be soluble in polar organic solvents and less soluble in nonpolar media. This technical guide provides researchers with the fundamental knowledge and detailed experimental protocols required to determine the solubility of this compound. The generation of such data will be invaluable for its application in drug discovery, formulation development, and process chemistry. The provided workflow for the shake-flask method offers a standardized approach to obtaining reliable and reproducible equilibrium solubility data.

References

Methodological & Application

Synthesis Protocols for 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid: Application Notes for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid, a valuable building block for researchers, scientists, and drug development professionals. The trifluoromethylcyclopropyl motif is of significant interest in medicinal chemistry as a bioisostere for the tert-butyl group, often improving metabolic stability and pharmacokinetic properties of drug candidates.[1][2]

Introduction

This compound and its derivatives are increasingly utilized in the development of novel therapeutics and agrochemicals. The unique combination of the rigid cyclopropane ring and the electron-withdrawing trifluoromethyl group can profoundly influence the biological activity of a molecule. This guide outlines a reliable two-step synthetic sequence for the preparation of this important intermediate, beginning with the synthesis of an ester precursor followed by its hydrolysis.

Overview of the Synthetic Pathway

The synthesis of this compound is most commonly achieved through a two-step process. The first step involves the formation of the cyclopropane ring via a cyclopropanation reaction to yield ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate. The second step is the hydrolysis of this ethyl ester to the desired carboxylic acid.

Figure 1: General two-step synthesis pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate

This protocol describes the synthesis of the ethyl ester precursor via the cyclopropanation of ethyl 2-(trifluoromethyl)acrylate using diazomethane. This reaction should be performed in a well-ventilated fume hood due to the toxic and explosive nature of diazomethane.

Materials:

-